Methyl 1-methyl-4-(3-nitrophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-methyl-4-(3-nitrophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . This compound is characterized by the presence of a nitrophenyl group attached to the pyrrolidine ring, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-4-(3-nitrophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-nitrobenzaldehyde with 1-methylpyrrolidine-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-4-(3-nitrophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 1-methyl-4-(3-nitrophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-4-(3-nitrophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to changes in their activity. The pyrrolidine ring can also contribute to the compound’s binding affinity and selectivity towards its targets. These interactions can modulate various biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methyl-4-nitrophenyl)pyrrolidine
- 1-methyl-2-pyrrolidinemethanol
- 2-Methyl-3-(1-pyrrolidinyl)aniline
- Methyl pyrrolidine-2-carboxylate
Uniqueness
Methyl 1-methyl-4-(3-nitrophenyl)pyrrolidine-3-carboxylate is unique due to the presence of both a nitrophenyl group and a carboxylate ester group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in research and industry .
Properties
Molecular Formula |
C13H16N2O4 |
---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
methyl 1-methyl-4-(3-nitrophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c1-14-7-11(12(8-14)13(16)19-2)9-4-3-5-10(6-9)15(17)18/h3-6,11-12H,7-8H2,1-2H3 |
InChI Key |
QNTOCBMKRBNBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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